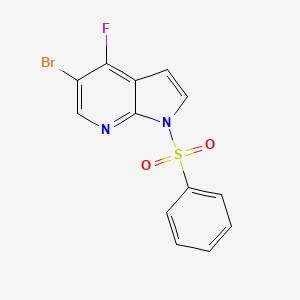

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Descripción general

Descripción

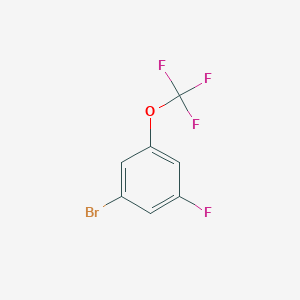

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, also known as BFP-7, is an organofluorine compound which has been the subject of a number of scientific studies for its potential applications in a range of fields. It is a heterocyclic aromatic compound with a unique set of physical and chemical properties that make it an attractive target for research. BFP-7 has been studied for its potential use in pharmaceuticals, industrial catalysts, and biocatalysis, among other applications.

Aplicaciones Científicas De Investigación

Development of New Reagents

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), akin to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is a new fluorosulfonylation reagent, notable for its unique structure with three addressable handles (vinyl, bromide, and sulfonyl fluoride). It's been employed as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx toolkit. Its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition, offers a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Synthesis of Multi-Aryl 7-Azaindoles

Pd-catalyzed synthesis of multi-aryl 7-azaindoles, utilizing sequential arylation of a structurally similar compound, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine, has been established. This synthesis process, yielding tetra-aryl 7-azaindoles, is notable for its chemoselective nature and its potential application in creating sterically encumbered compounds. Moreover, the resultant tetra-aryl 7-azaindoles exhibit aggregate induced emission (AIE), positioning them as promising candidates for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).

Synthesis of Highly Substituted 7-Azaindoles

A method for synthesizing highly substituted 7-azaindoles from substituted 2-fluoropyridines involves C3-metalation and 1,4-addition to nitroolefins to produce substituted 2-fluoro-3-(2-nitroethyl)pyridines. A sequence of oxidative Nef reaction/reductive amination/intramolecular SNAr, followed by regioselective electrophilic C5-substitution (e.g., bromination or nitration) and subsequent in situ oxidation, yields these functionalized 7-azaindoles with high overall efficiency (Nuhant et al., 2015).

Crystal Structure and Molecular Studies

5-Bromo-7-azaindole (5Br7AI), sharing structural similarities with this compound, has been studied for its crystal and molecular structure, vibrational spectra, and theoretical molecular structures. The crystal structure analysis revealed a centrosymmetric dimer formation through dual and nearly linear N–H⋅⋅⋅N hydrogen bonds. These studies are crucial for understanding the molecular behavior and potential applications in various fields, including drug design and material science (Morzyk-Ociepa et al., 2015).

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXUMHKQPPSEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)

![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)